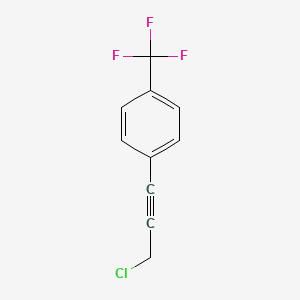
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene, also known as 1-chloro-2-trifluoromethylbenzene, is an organofluorine compound used in the synthesis of organic compounds. It is an important intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of organic compounds and is an important reactant in the synthesis of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Anion Transport Enhancement
1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing groups like trifluoromethyl, have shown a significant increase in anion transport activity. The strong electron-withdrawing nature of the trifluoromethyl group, when introduced to the benzene ring, enhances anionophoric activity through a process of anion exchange, leading to a substantial increase in efficiency (Chen-Chen Peng et al., 2016).
Advancements in Organic Synthesis
The trifluoromethyl group has been utilized in catalytic reactions for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. These reactions demonstrate the importance of such groups in modifying the reactivity and properties of organic molecules, leading to the synthesis of diverse compounds with potential applications in medicinal chemistry and material science (E. Mejía & A. Togni, 2012).
Electrochemistry and Electrogenerated Chemiluminescence
The study of electrochemistry and electrogenerated chemiluminescence (ECL) of compounds containing trifluoromethyl groups reveals their potential in the development of new materials for electronic and photonic devices. These materials exhibit unique electrochemical behaviors and strong ECL emissions, which are essential for the design of advanced optoelectronic devices (H. Qi et al., 2016).
Material Science and Engineering
In material science, the trifluoromethyl group contributes to the creation of high-performance materials. For example, the development of novel fluorine-containing polyetherimides showcases how such groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications (Yu Xin-hai, 2010).
Quantum Mechanical and Spectroscopic Investigations
Quantum mechanical calculations and spectroscopic analyses (FT-IR, FT-Raman, UV) of compounds bearing the trifluoromethyl group provide insights into their molecular structures, vibrational frequencies, and electronic properties. Such studies are fundamental for understanding the behavior of these compounds under different conditions, facilitating their application in various scientific fields (P. Govindasamy & S. Gunasekaran, 2015).
Eigenschaften
IUPAC Name |
1-(3-chloroprop-1-ynyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBSYEKUCWXCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




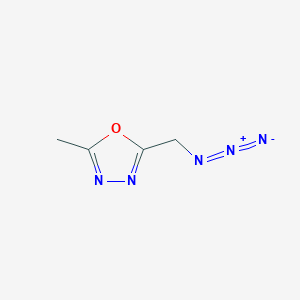

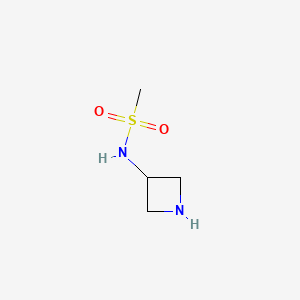
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)

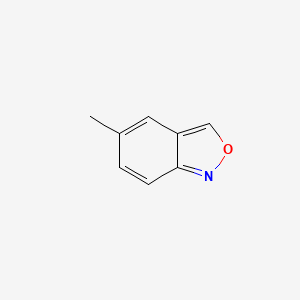
![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
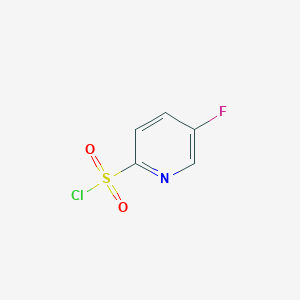

![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)